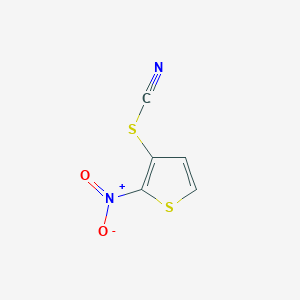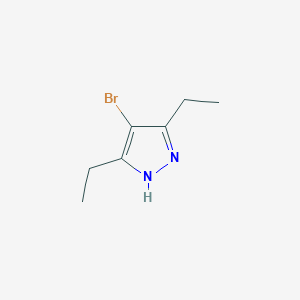
2-Amino-6-fluoro-4-methoxybenzonitrile
Übersicht
Beschreibung
2-Amino-6-fluoro-4-methoxybenzonitrile is a unique chemical provided to early discovery researchers . It has a linear formula of C8H7O1N2F1 . It is a solid substance .
Synthesis Analysis
2-Amino-6-fluorobenzonitrile can be prepared by treating 2,6-difluorobenzonitrile with ammonia, which involves displacement of one of the activated fluorine atoms .Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with a fluoro (F), methoxy (OCH3), and nitrile (CN) substituents, and an amino (NH2) group .Chemical Reactions Analysis
As a medicinal chemistry intermediate, 2-Amino-6-fluorobenzonitrile has been employed for the preparation of tacrine-related compounds .Physical And Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 166.15 .Wissenschaftliche Forschungsanwendungen
Synthesis of Substituted Quinazolinones
2-Amino-6-fluoro-4-methoxybenzonitrile is used as a starting material for synthesizing substituted 2-amino-4-quinazolinones, which have potential applications in medicinal chemistry. This synthesis involves the substitution of fluorine atoms with heterocycles and further chemical transformations to yield a series of o-fluorobenzoic acid derivatives. These derivatives are significant for developing novel chemical entities (Fray et al., 2006).
Anti-Tumor Activities
The compound is integral in synthesizing 4-aminoquinazoline derivatives, which have shown activities against Bcap-37 cell proliferation, indicating potential anti-tumor properties. This synthesis involves multiple chemical reactions, including nitration, reduction, and cyclization, leading to the formation of quinazoline derivatives with significant bioactivity (Li, 2015).
Corrosion Inhibition
Derivatives of this compound, specifically 2-aminobenzene-1,3-dicarbonitriles, have been investigated as corrosion inhibitors for metals like mild steel and aluminum. They exhibit high inhibition efficiency, showcasing their potential as green corrosion inhibitors in industrial applications (Verma et al., 2015).
Synthesis of Schiff Bases and Antimicrobial Activity
The compound is used in synthesizing Schiff bases with antimicrobial properties. This process involves the Gewald synthesis technique and reactions with pyrazole-4-carboxaldehyde derivatives. These novel Schiff bases exhibit significant in vitro antimicrobial activity against various pathogens (Puthran et al., 2019).
Biological Evaluation of Metal Complexes
This compound is utilized in the synthesis of biologically active compounds, particularly in the formation of binuclear bridged metal complexes. These complexes, incorporating ligands like 2-aminobenzonitrile, have been studied for their antimicrobial and antioxidant activities, as well as their DNA-binding properties, indicating potential therapeutic applications (Govindharaju et al., 2019).
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
2-Amino-6-fluoro-4-methoxybenzonitrile is a medicinal chemistry intermediate It has been employed for the preparation of tacrine-related compounds , which are known to target acetylcholinesterase, an enzyme involved in neurotransmission .
Mode of Action
Given its use in the synthesis of tacrine-related compounds , it can be inferred that it may interact with its targets in a similar manner to tacrine, which inhibits acetylcholinesterase by binding to the active site of the enzyme .
Biochemical Pathways
As a precursor for tacrine-related compounds , it may indirectly affect the cholinergic pathway, which is involved in memory and cognition .
Pharmacokinetics
As a medicinal chemistry intermediate , its ADME properties would likely be influenced by the specific chemical modifications it undergoes during the synthesis of the final therapeutic compound .
Result of Action
As a precursor for tacrine-related compounds , it may contribute to the inhibition of acetylcholinesterase, leading to an increase in the concentration of acetylcholine in the synaptic cleft and enhanced cholinergic neurotransmission .
Action Environment
Like all chemical compounds, its stability, efficacy, and mode of action could potentially be influenced by factors such as temperature, ph, and the presence of other chemical substances .
Eigenschaften
IUPAC Name |
2-amino-6-fluoro-4-methoxybenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2O/c1-12-5-2-7(9)6(4-10)8(11)3-5/h2-3H,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWFANFVLWPNXIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)F)C#N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-Oxa-8-thiabicyclo[3.2.1]octane-2,4-dione](/img/structure/B3274048.png)
![2-(2-(Methylamino)-1H-benzo[d]imidazol-1-yl)ethan-1-ol](/img/structure/B3274051.png)






![6-Benzyl-5,6,7,8-tetrahydro-[2,6]naphthyridine-1-carbaldehyde](/img/structure/B3274080.png)

